molecular formula C27H26ClN3O3S B11085014 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11085014
M. Wt: 508.0 g/mol
InChI Key: UFUBFYORSBQZNK-UHFFFAOYSA-N
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Description

2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a dimethylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with an isocyanate under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinone core.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added via a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with 2,4-dimethylphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The presence of the chlorobenzyl and methoxyphenyl groups indicates potential interactions with hydrophobic pockets in proteins, while the imidazolidinone core could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the chlorobenzyl and methoxyphenyl groups.

Properties

Molecular Formula

C27H26ClN3O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O3S/c1-17-8-13-23(18(2)14-17)29-25(32)15-24-26(33)31(20-9-11-21(34-3)12-10-20)27(35)30(24)16-19-6-4-5-7-22(19)28/h4-14,24H,15-16H2,1-3H3,(H,29,32)

InChI Key

UFUBFYORSBQZNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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